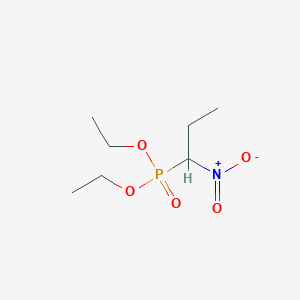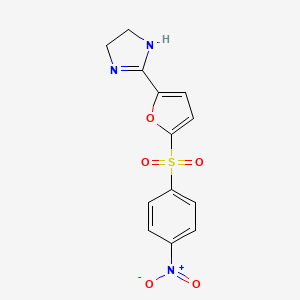![molecular formula C12H19ClO B13792740 Bicyclo[8.1.0]undecane-11-carbonyl chloride CAS No. 78293-83-1](/img/structure/B13792740.png)
Bicyclo[8.1.0]undecane-11-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[8.1.0]undecane-11-carbonyl chloride: is a chemical compound with the molecular formula C12H19ClO. It is a bicyclic compound, meaning it contains two interconnected ring structures. This compound is often used in organic synthesis and research due to its unique structure and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[8.1.0]undecane-11-carbonyl chloride typically involves the reaction of Bicyclo[8.1.0]undecane with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions:
Substitution Reactions: Bicyclo[8.1.0]undecane-11-carbonyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Reduction: Reducing agents like LiAlH4 or NaBH4 are used under anhydrous conditions to prevent side reactions.
Major Products:
Substitution Reactions: The major products are the corresponding amides, esters, or thioesters depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding alcohol.
科学研究应用
Chemistry: Bicyclo[8.1.0]undecane-11-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its reactivity makes it useful in the modification of surfaces and materials .
作用机制
The mechanism of action of Bicyclo[8.1.0]undecane-11-carbonyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form amides, esters, or thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
相似化合物的比较
Bicyclo[2.2.1]heptane:
Bicyclo[3.3.1]nonane: This compound has a larger ring system and different chemical properties compared to Bicyclo[8.1.0]undecane-11-carbonyl chloride.
Uniqueness: this compound is unique due to its specific ring structure and the presence of the acyl chloride functional group. This combination gives it distinct reactivity and makes it valuable in various chemical syntheses .
属性
CAS 编号 |
78293-83-1 |
|---|---|
分子式 |
C12H19ClO |
分子量 |
214.73 g/mol |
IUPAC 名称 |
bicyclo[8.1.0]undecane-11-carbonyl chloride |
InChI |
InChI=1S/C12H19ClO/c13-12(14)11-9-7-5-3-1-2-4-6-8-10(9)11/h9-11H,1-8H2 |
InChI 键 |
FHDQHGIAYJFAQX-UHFFFAOYSA-N |
规范 SMILES |
C1CCCCC2C(C2C(=O)Cl)CCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furo[2,3-g]benzothiazole](/img/structure/B13792660.png)
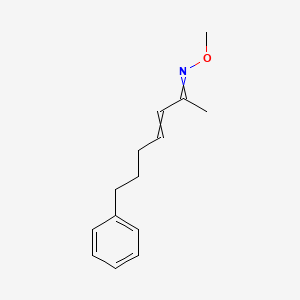
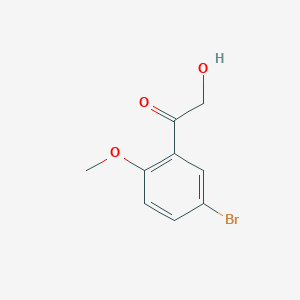
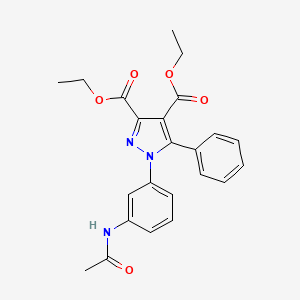
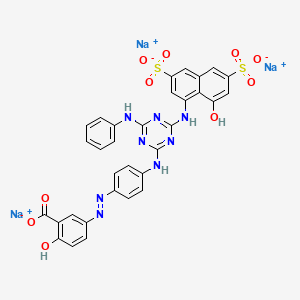
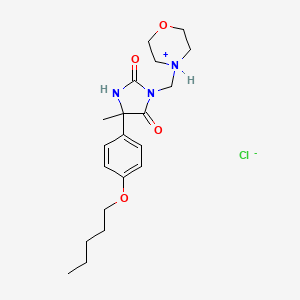

![3-(1-benzofuran-2-yl)-1-(4-ethylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13792704.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)
![2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid](/img/structure/B13792716.png)
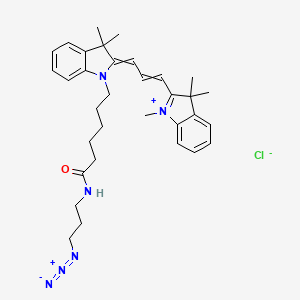
![Cyclohexanone, 2-[[(2-ethylphenyl)amino]methylene]-](/img/structure/B13792727.png)
